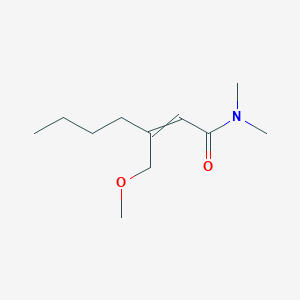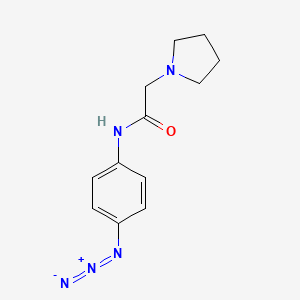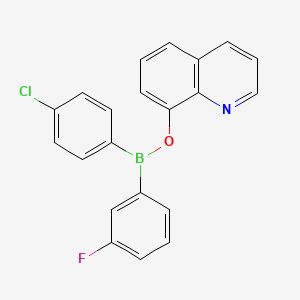
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid ester linked to a quinoline moiety
準備方法
The synthesis of Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with quinoline esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
科学的研究の応用
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
作用機序
The mechanism by which Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the borinic acid ester can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and cellular functions .
類似化合物との比較
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: can be compared with other borinic acid esters and quinoline derivatives:
This compound: is unique due to its dual functional groups, which provide a combination of reactivity and biological activity.
Similar compounds: include boronic acids, borinic acids, and other quinoline esters, each with varying degrees of reactivity and applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
873101-78-1 |
|---|---|
分子式 |
C21H14BClFNO |
分子量 |
361.6 g/mol |
IUPAC名 |
(4-chlorophenyl)-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H14BClFNO/c23-18-11-9-16(10-12-18)22(17-6-2-7-19(24)14-17)26-20-8-1-4-15-5-3-13-25-21(15)20/h1-14H |
InChIキー |
BSSKBGJCYLLUSX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


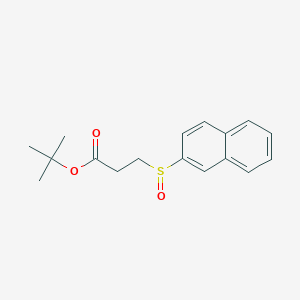
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
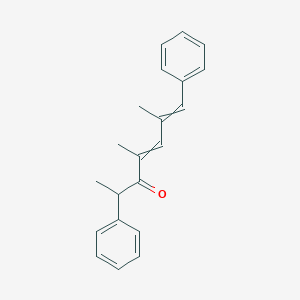
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
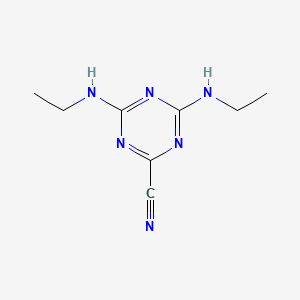
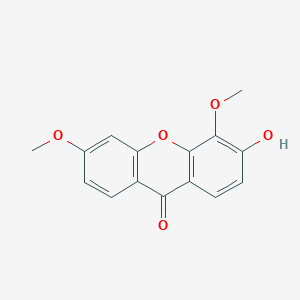
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
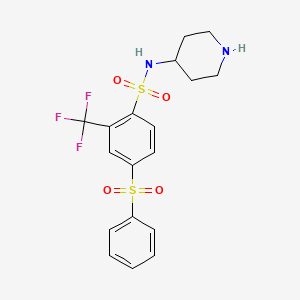
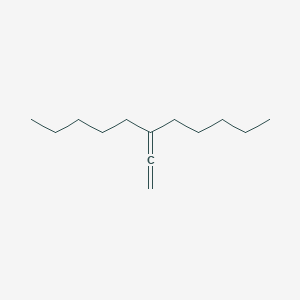

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
